molecular formula C8H9ClN4O3 B1390012 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride CAS No. 1184993-14-3

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

Cat. No. B1390012
M. Wt: 244.63 g/mol
InChI Key: XISJAYPHBPURBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride” is a biochemical used for proteomics research . The molecular formula is C8H8N4O3 and the molecular weight is 208.17 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C8H8N4O3, and it has a molecular weight of 208.17 . The hydrochloride form of this compound has a molecular weight of 244.64 . Unfortunately, other physical and chemical properties were not available in the web search results.

properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISJAYPHBPURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
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(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
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(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
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(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
Reactant of Route 5
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
Reactant of Route 6
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

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